molecular formula C8H5BrClNO B2585565 2-(4-Bromo-2-chlorophenoxy)acetonitrile CAS No. 951918-41-5

2-(4-Bromo-2-chlorophenoxy)acetonitrile

Cat. No.: B2585565
CAS No.: 951918-41-5
M. Wt: 246.49
InChI Key: ZIYJCXGUCZBOTC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJCXGUCZBOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Reactivity and Transformational Chemistry of 2 4 Bromo 2 Chlorophenoxy Acetonitrile

Chemical Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. jove.comjove.com This transformation can be catalyzed by either acid or base. jove.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. jove.comchemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form an imidic acid tautomer.

Tautomerization to the more stable amide.

Further hydrolysis of the amide to the carboxylic acid. libretexts.orgchemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com Acidification of the salt then yields the final carboxylic acid. libretexts.org

The hydrolysis of nitriles to amides can be stopped at the amide stage under milder reaction conditions. chemistrysteps.com For example, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the conversion of both aliphatic and aromatic nitriles to their corresponding amides in high yields. acs.org Another mild method involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

Table 1: Conditions for Hydrolysis of Nitriles

Product Reagents Conditions
Carboxylic Acid Dilute HCl or H2SO4 Heat (reflux) libretexts.orgchemguide.co.uk
Carboxylate Salt NaOH or KOH solution Heat (reflux) libretexts.orgchemguide.co.uk
Amide TFA-H2SO4 Room temperature acs.org

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction is a valuable method for synthesizing primary amines from nitriles.

The nitrile group of 2-(4-Bromo-2-chlorophenoxy)acetonitrile can participate in cycloaddition reactions to form various heterocyclic compounds. For instance, nitriles can react with azides in [3+2] cycloaddition reactions to yield tetrazoles. These reactions are often catalyzed by zinc salts.

Reactions at the Halogenated Aromatic Core of this compound

The bromine and chlorine substituents on the phenyl ring of this compound are key sites for further functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring of this compound is particularly susceptible to these reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new aryl-aryl bond.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

These reactions offer a versatile platform for modifying the aromatic core of the molecule, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

While the aromatic ring is generally electron-rich, the presence of the electron-withdrawing nitrile group and the electronegative halogen atoms can facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions. The relative reactivity of the bromine and chlorine atoms towards nucleophilic attack will depend on the specific nucleophile and reaction conditions. Typically, the position activated by the electron-withdrawing group is more susceptible to substitution.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. byjus.comwikipedia.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orgmnstate.edu

The aromatic ring of this compound is substituted with three distinct groups: a chloro group, a bromo group, and a cyanomethoxy group (-OCH₂CN). Each of these imparts a specific influence on the reactivity of the ring towards incoming electrophiles.

Activating/Deactivating Effects: Substituents are classified as activating if they increase the rate of EAS compared to benzene (B151609), and deactivating if they decrease the rate. wikipedia.org The cyanomethoxy group is an activating group because the oxygen atom can donate electron density to the ring via resonance, stabilizing the positive charge of the sigma complex. Conversely, the chlorine and bromine atoms are deactivating groups. Their strong electronegativity withdraws electron density from the ring inductively, making it less nucleophilic. mnstate.edu The net effect is a moderately deactivated ring compared to benzene, but one that is still amenable to substitution under appropriate conditions.

Directing Effects: The regiochemical outcome of the substitution is determined by the directing effects of the substituents.

Cyanomethoxy Group (-OCH₂CN): As an alkoxy group, it is a powerful ortho, para-director. Since the para position is occupied by the bromine atom, it strongly directs incoming electrophiles to the C6 position (ortho).

Chloro and Bromo Groups: Halogens are also ortho, para-directors, despite being deactivators. mnstate.edu The chloro group at C2 directs towards C3 (ortho) and C5 (para to the ether, meta to the chloro). The bromo group at C4 directs towards C3 and C5 (ortho).

Considering the combined influence, electrophilic attack is most likely to occur at the C6 position, which is activated by the strongly directing cyanomethoxy group and is sterically accessible. The C5 and C3 positions are also potential sites of substitution, being directed by both halogen atoms, but are less electronically favored than C6. Typical EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions would be expected to follow this regioselectivity. byjus.commasterorganicchemistry.com

Interactive Table: Substituent Effects in Electrophilic Aromatic Substitution
Substituent Group (-R)Position on RingElectronic EffectActivating/DeactivatingDirecting Effect
-OCH₂CNC1Resonance Donor (+R) > Inductive Withdrawer (-I)Activatingortho, para
-ClC2Inductive Withdrawer (-I) > Resonance Donor (+R)Deactivatingortho, para
-BrC4Inductive Withdrawer (-I) > Resonance Donor (+R)Deactivatingortho, para

Mechanistic Investigations of Halogen Displacement Reactions

The two halogen atoms on the aromatic ring, bromine and chlorine, represent reactive sites for displacement through various mechanisms, primarily transition-metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) is less likely due to the absence of a strongly activating nitro group ortho or para to the halogens.

The C-Br bond is significantly weaker and more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This difference in reactivity allows for selective functionalization at the C4 position (bromine) while leaving the chlorine atom at C2 intact. This chemoselectivity is valuable for the sequential introduction of different functional groups.

Mechanistically, these cross-coupling reactions typically involve an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this initial step, accounting for the higher reactivity. Subsequent steps of transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination yield the final product and regenerate the catalyst. By carefully controlling reaction conditions (catalyst, ligand, temperature), it is possible to achieve selective displacement of bromine.

Interactive Table: Comparison of Halogen Reactivity in Cross-Coupling
PropertyCarbon-Bromine (C-Br) BondCarbon-Chlorine (C-Cl) Bond
Average Bond Energy ~285 kJ/mol~340 kJ/mol
Reactivity in Pd-catalyzed reactions HighLow
Typical Reaction Conditions Milder (lower temp, less active catalyst)Harsher (higher temp, specialized ligands)
Selectivity Can be selectively displaced over chlorineGenerally unreactive under conditions for C-Br displacement

Transformations of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved under more forceful conditions. The transformation of related phenoxy acid compounds often involves hydrolysis of the ether bond. nih.gov

Acidic Cleavage: Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent methylene (B1212753) carbon (an Sₙ2 reaction), displacing the phenoxide as a leaving group. This would yield 4-bromo-2-chlorophenol and haloacetonitrile.

Oxidative Cleavage: Strong oxidizing agents can potentially lead to the degradation of the entire molecule, including the ether linkage, though this is typically less controlled.

Hydrolysis: While the ether bond is more robust than an ester bond, prolonged heating in strong alkaline solutions could potentially lead to hydrolytic cleavage, yielding 4-bromo-2-chlorophenol and glycolic acid derivatives after hydrolysis of the nitrile. nih.gov

Interactive Table: Potential Methods for Phenoxy Ether Cleavage
Reagent/ConditionMechanismExpected Products
Concentrated HBr or HISₙ2 Nucleophilic Substitution4-Bromo-2-chlorophenol + Bromoacetonitrile/Iodoacetonitrile
Strong Base (e.g., NaOH, heat)Nucleophilic Hydrolysis4-Bromo-2-chlorophenol + Sodium Glycolate (after nitrile hydrolysis)
Lewis Acids (e.g., BBr₃)Complexation and Nucleophilic Attack4-Bromo-2-chlorophenol + Bromoacetonitrile derivative

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com The functional groups within this compound, particularly the nitrile and the adjacent active methylene group, make it a potential candidate for several MCRs.

Gewald Reaction: The active methylene group adjacent to the electron-withdrawing nitrile could potentially participate in a Gewald-type reaction. This three-component reaction typically involves a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to form a substituted 2-aminothiophene.

Strecker and Ugi Reactions: While the nitrile itself is a product of the classic Strecker reaction, it is not a typical starting component. mdpi.com However, derivatives of the molecule could be designed to participate. For instance, if the nitrile were reduced to an amine, the resulting primary amine could be a component in an Ugi four-component reaction. nih.govbaranlab.org

Knoevenagel-based MCRs: The active methylene protons could be sufficiently acidic to undergo a Knoevenagel condensation with an aldehyde. This condensation product could then serve as an intermediate in a subsequent cascade reaction, such as a Michael addition followed by cyclization, forming complex heterocyclic structures in a one-pot process.

Interactive Table: Potential MCRs for this compound
MCR TypeRole of the CompoundKey Functional GroupPotential Product Class
Gewald ReactionActive Nitrile Component-CH₂(CN)Substituted 2-Aminothiophenes
Knoevenagel CondensationC-H Acid Component-CH₂(CN)α,β-Unsaturated Nitriles
MCRs via Aldehyde derivativeAldehyde Component-CHO (if synthesized)Dihydropyrimidines (Biginelli), Bis-amides (Ugi)

Photoinduced and Radical-Mediated Reactivity Studies

The presence of a carbon-bromine bond suggests that this compound would be sensitive to photoinduced and radical-mediated reactions. The C-Br bond is significantly weaker than both the C-Cl and C-H bonds on the aromatic ring, making it the most likely site for homolytic cleavage upon exposure to ultraviolet (UV) light.

Studies on other organobromine compounds, such as the insecticide deltamethrin, have shown that UV irradiation can lead to the loss of bromine through C-Br bond cleavage. nih.gov This process generates a highly reactive aryl radical. This radical intermediate can then undergo a variety of subsequent reactions:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule, resulting in the net hydro-debromination of the starting material to yield 2-(2-chlorophenoxy)acetonitrile.

Radical Cyclization: If a suitable radical acceptor is present elsewhere in the molecule or in the reaction medium, intramolecular or intermolecular addition reactions can occur.

Reaction with Radical Catalysts: In the presence of a visible-light-mediated catalyst, a bromine radical itself can be generated, which could participate in catalytic cycles for other transformations. nih.gov

The selective cleavage of the C-Br bond offers a pathway to generate a specific aryl radical, which can be a powerful synthetic intermediate for forming new carbon-carbon or carbon-heteroatom bonds under radical conditions.

Interactive Table: Bond Dissociation Energies (BDE) for Related Bonds
BondTypical BDE (kJ/mol)Implication for Photoreactivity
Phenyl C-Br~335Most likely to undergo homolytic cleavage
Phenyl C-Cl~397More stable than C-Br bond
Phenyl C-H~464Strongest bond, least likely to cleave
Benzyl C-H~370Weaker than aryl C-H, but stronger than C-Br

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Bromo 2 Chlorophenoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of the protons and carbons in 2-(4-Bromo-2-chlorophenoxy)acetonitrile can be achieved.

Proton (¹H) NMR Spectral Analysischemicalbook.comchemicalbook.comuni.lu

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons and the aliphatic methylene (B1212753) (-CH₂) protons.

The aromatic region typically displays signals for the three protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the electronegative chlorine atom, is expected to appear as a doublet. The proton at position 5 (H-5), situated between the bromine and chlorine substituents, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3) would also be a doublet.

The methylene protons (-O-CH₂-CN) are chemically equivalent and are expected to appear as a distinct singlet in the aliphatic region of the spectrum, shifted downfield due to the deshielding effect of the adjacent oxygen and nitrile groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 7.40-7.60 d ~2.5
H-5 7.20-7.40 dd ~8.8, ~2.5
H-6 6.80-7.00 d ~8.8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.

Carbon-13 (¹³C) NMR Spectral Analysischemicalbook.comchemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring, the methylene carbon, and the nitrile carbon.

The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the oxygen (C-1) will be significantly downfield. The carbons bonded to the bromine (C-4) and chlorine (C-2) will also have their resonances shifted. The nitrile carbon (C≡N) typically appears in a characteristic region around 115-120 ppm. The methylene carbon (-CH₂-) signal will be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (C-O) 150-155
C-2 (C-Cl) 125-130
C-3 (C-H) 130-135
C-4 (C-Br) 115-120
C-5 (C-H) 130-135
C-6 (C-H) 115-120
-CH₂- 55-60

Note: Assignments are predictive and would be confirmed by 2D NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are essential for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the signals for H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signals of H-3, H-5, and H-6 to their corresponding ¹³C signals. It would also show a clear correlation between the methylene proton singlet and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) C-H correlations, which helps piece together the molecular framework. Key expected correlations would include:

The methylene protons (-CH₂-) showing a correlation to the C-1 carbon, confirming the ether linkage.

The methylene protons showing a correlation to the nitrile carbon.

Aromatic protons showing correlations to neighboring carbons, which helps in the unambiguous assignment of the quaternary carbons (C-1, C-2, C-4). For example, H-6 would show a correlation to C-2 and C-4.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determinationchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₈H₅BrClNO. chemscene.com

The calculated monoisotopic mass of this compound is 244.9287 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this calculated mass to within a few parts per million (ppm), thus confirming the elemental composition.

Furthermore, the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%; ³⁵Cl/~75.8% and ³⁷Cl/~24.2%), creates a highly characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M) would be accompanied by peaks at M+2 (due to one ⁸¹Br or one ³⁷Cl) and M+4 (due to one ⁸¹Br and one ³⁷Cl), with specific relative intensities. This distinctive pattern serves as a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identificationchemicalbook.comnmrs.io

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups and their expected vibrational modes are:

Nitrile (-C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ in the FT-IR spectrum, which is characteristic of the C≡N stretching vibration.

Aryl Ether (Ar-O-CH₂): The C-O-C linkage gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1200-1275 cm⁻¹ and a symmetric stretch between 1020-1075 cm⁻¹.

Aromatic Ring (C=C): Several bands corresponding to C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Substituent Vibrations: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H (-CH₂-) Stretch 2850-2960
Nitrile (-C≡N) Stretch 2220-2260
Aromatic C=C Stretch 1450-1600
Aryl Ether (C-O-C) Asymmetric Stretch 1200-1275
Aryl Ether (C-O-C) Symmetric Stretch 1020-1075
C-Cl Stretch 600-800

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric and non-polar bonds, such as the C=C ring stretches and the C≡N stretch.

X-ray Diffraction (XRD) Studies for Solid-State Structural Characterization of Related Compoundschemicalbook.comnmrs.iosigmaaldrich.cn

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound itself may not be readily available in the public domain, analysis of closely related compounds provides valuable insight into the expected solid-state conformation. For instance, the crystal structure of 4-(2-Bromo-4-chlorophenoxy)phthalonitrile has been reported. researchgate.net In this related molecule, the two aromatic rings are nearly perpendicular to each other. researchgate.net

An XRD study of this compound would be expected to reveal:

The precise bond lengths of C-Br, C-Cl, C-O, C-C, and C≡N.

The bond angles within the aromatic ring and around the ether linkage (C-O-C angle).

The dihedral angle between the plane of the aromatic ring and the plane defined by the C-O-C-C atoms of the side chain.

Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking, which influence the physical properties of the solid.

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

The separation, purification, and assessment of purity of this compound are critically dependent on a variety of chromatographic techniques. Given the compound's aromatic, halogenated structure, and the presence of a polar nitrile group, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed. These techniques are indispensable for monitoring reaction progress, identifying impurities, and for the isolation of the compound in a high-purity state for subsequent analytical studies.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of this compound due to its moderate polarity. The separation is typically achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

For Purity Assessment:

A common approach for assessing the purity of this compound involves using a C18 or C8 stationary phase. The mobile phase often consists of a gradient mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. The choice of acetonitrile is often favored due to its lower UV cutoff and viscosity. Detection is most commonly performed using a UV detector, typically in the range of 210-280 nm, where the aromatic ring of the compound exhibits strong absorbance.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below.

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile

For Isolation (Preparative HPLC):

For the isolation of larger quantities of this compound, analytical HPLC methods are scaled up to preparative HPLC. This involves using columns with a larger internal diameter and particle size to accommodate higher sample loads. The mobile phase composition is often kept similar to the analytical method, but isocratic elution may be employed to simplify the separation and fraction collection process. The goal is to achieve a balance between resolution, loading capacity, and solvent consumption.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for purity assessment and the identification of volatile impurities.

For the analysis of halogenated aromatic compounds, a low to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable. The use of a mass spectrometer as a detector provides not only quantitative data but also structural information, which is invaluable for impurity identification.

A representative set of GC-MS parameters for the analysis of this compound is outlined below.

ParameterCondition
Stationary Phase 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring reaction progress, screening for optimal solvent systems for column chromatography, and for a preliminary assessment of purity. For a compound of intermediate polarity like this compound, silica (B1680970) gel is a commonly used stationary phase.

The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation. Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active nature of the aromatic ring.

A summary of typical TLC conditions is provided in the table below.

ParameterCondition
Stationary Phase Silica Gel 60 F254 on Aluminum Plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Chamber Saturated with mobile phase
Application Spotting of a dilute solution of the compound in a volatile solvent
Development Ascending
Visualization UV light at 254 nm

Computational and Theoretical Investigations of 2 4 Bromo 2 Chlorophenoxy Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(4-Bromo-2-chlorophenoxy)acetonitrile, DFT calculations can elucidate key features that govern its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions.

For this compound, the HOMO is primarily localized on the phenoxy ring, particularly on the oxygen, bromine, and chlorine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the acetonitrile (B52724) group, suggesting that this region is susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.54
LUMO-1.23
HOMO-LUMO Gap7.31

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.comlibretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential), and green represents neutral regions. youtube.comresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, as these are the most electronegative atoms and are prone to electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methylene (B1212753) group and the aromatic ring, indicating their susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), quantifying the stabilizing energy associated with these interactions. walisongo.ac.id This analysis can reveal important details about hyperconjugation and intramolecular charge transfer.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the molecule and how it interacts with its environment, such as solvent molecules. rsc.orgresearchgate.net

For this compound, MD simulations could be used to study the rotational freedom around the ether linkage, identifying the most stable conformations. Additionally, simulations in various solvents could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for understanding its solubility and behavior in solution. researchgate.net

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different possible pathways. researchgate.net

For instance, if this compound were to undergo a nucleophilic substitution reaction at the methylene carbon, computational modeling could be used to determine whether the reaction proceeds via an SN1 or SN2 mechanism. youtube.com The calculated energy barriers for each pathway would indicate the most likely mechanism under specific reaction conditions. This approach allows for a detailed understanding of the factors that control the reactivity and selectivity of the molecule. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can be employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm its structure and identity. researchgate.net

For example, DFT calculations can be used to predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms within the molecule. Similarly, the gauge-independent atomic orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei. researchgate.net These predicted chemical shifts can be invaluable in interpreting experimental NMR spectra. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC≡N stretch~2250 cm⁻¹
C-O-C stretch~1250 cm⁻¹
¹H NMR-O-CH₂-CN~4.8 ppm
¹³C NMR-CN~117 ppm

Note: These are approximate values based on typical functional group ranges and should be considered illustrative. Accurate predictions would require specific quantum chemical calculations.

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

The exploration of the structure-reactivity relationship (SRR) of this compound provides crucial insights into its chemical behavior. Computational chemistry serves as a powerful tool in elucidating these relationships by modeling the molecule's electronic structure and predicting its reactivity. Through methods like Density Functional Theory (DFT), a detailed understanding of how the compound's atomic arrangement influences its chemical properties can be achieved. These theoretical studies are fundamental in predicting the molecule's behavior in various chemical environments and its potential interactions.

Computational analyses of molecules that are structurally similar to this compound often employ DFT to investigate their reactivity. Such studies calculate a variety of global and local quantum chemical descriptors. These descriptors help in understanding the electronic characteristics and reactive sites of the molecule. For instance, the distribution of electrons and the energies of the frontier molecular orbitals are key indicators of a molecule's susceptibility to electrophilic or nucleophilic attack.

In the absence of direct experimental studies on the reactivity of this compound, computational models offer a viable alternative for predicting its chemical properties. The insights gained from these theoretical investigations are invaluable for guiding future experimental work and for the rational design of new compounds with desired reactivity profiles. The following subsections detail the types of data and findings that a computational SRR study of this compound would typically entail.

Electronic Properties and Reactivity Descriptors

A thorough computational investigation into the electronic properties of this compound would yield a wealth of data that can be used to predict its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's kinetic stability and chemical reactivity.

Further insights can be gained from the analysis of various reactivity descriptors derived from these fundamental electronic properties. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other compounds. For example, the global electrophilicity index can predict the molecule's behavior as an electrophile in chemical reactions. Theoretical studies on related aryl acetonitrile derivatives have shown that these molecules can act as nucleophiles, with their reactivity being influenced by the substituents on the aromatic ring. jmaterenvironsci.com

The following table summarizes some of the key computed electronic properties and reactivity descriptors that would be obtained from a typical DFT study on this compound.

PropertyDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO GapEnergy difference between the HOMO and LUMO
Ionization PotentialThe minimum energy required to remove an electron from the molecule
Electron AffinityThe energy released when an electron is added to the molecule
ElectronegativityA measure of the tendency of the molecule to attract electrons
Chemical HardnessA measure of the molecule's resistance to deformation of its electron cloud
Global Electrophilicity IndexA measure of the molecule's ability to accept electrons

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map is color-coded to represent the electrostatic potential at different points on the molecule's surface. Regions of negative potential, typically shown in red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely reveal a high electron density around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the acetonitrile group and the aromatic ring would be expected to show a positive electrostatic potential. The bromine and chlorine substituents on the phenyl ring would also influence the charge distribution across the aromatic system. Computational studies on similar alpha-aminonitriles have utilized MEP maps to predict how different molecular geometries could interact with other chemical species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The shapes and energies of the frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding a molecule's chemical reactivity. The distribution of the HOMO indicates the regions from which electrons are most likely to be donated, which are the sites for electrophilic attack. The distribution of the LUMO shows the regions where electrons are most likely to be accepted, corresponding to the sites for nucleophilic attack.

In the case of 2-(4-Bromo-2-chlorophenomy)acetonitrile, the HOMO is expected to be localized primarily on the phenoxy ring, particularly on the oxygen atom and the aromatic carbon atoms. The LUMO, on the other hand, would likely be distributed over the acetonitrile group and the substituted phenyl ring. The spatial arrangement of these orbitals provides a clear picture of the molecule's reactivity towards different reagents. Theoretical investigations of related compounds have demonstrated the utility of FMO analysis in predicting the regioselectivity of chemical reactions. jmaterenvironsci.com

Future Research Directions and Emerging Methodologies for 2 4 Bromo 2 Chlorophenoxy Acetonitrile

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl ethers, including phenoxyacetonitriles, often relies on methods that can be improved in terms of efficiency and environmental impact. Future research will likely focus on developing greener and more atom-economical approaches for the synthesis of 2-(4-Bromo-2-chlorophenoxy)acetonitrile.

Key areas of development include:

Catalytic Williamson Ether Synthesis: Moving beyond stoichiometric reactions, the use of catalytic systems for Williamson ether synthesis presents a more sustainable option. High-temperature catalytic Williamson ether synthesis (CWES) is particularly suitable for the industrial production of alkyl aryl ethers and could be adapted for phenoxyacetonitrile synthesis. acs.org

Transition-Metal-Free Etherification: To circumvent the use of expensive and potentially toxic transition metals, metal-free etherification methods are gaining traction. These approaches often utilize readily available reagents and milder reaction conditions, contributing to more sustainable synthetic protocols. researchgate.netorganic-chemistry.org

Green Chemistry Principles: The integration of green chemistry principles, such as the use of deep eutectic solvents (DES), can lead to more environmentally benign synthetic processes. researchgate.net These solvents are often biodegradable, have low vapor pressure, and can be recycled, making them an attractive alternative to conventional volatile organic solvents.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric properties of this compound, conferred by its halogen substituents and the phenoxyacetonitrile scaffold, open up avenues for exploring novel reactivity patterns. Future research could uncover unconventional transformations that expand the synthetic utility of this compound.

Potential areas of exploration include:

Decarbonylative Coupling and Aryl Exchange: Recent advancements have shown that aromatic esters can undergo unconventional transformations like decarbonylative coupling and aryl exchange. acs.org Investigating analogous reactions for the ether linkage in this compound could lead to novel bond formations.

C-O Bond Cleavage and Functionalization: Developing methods for the selective cleavage and functionalization of the C-O bond in aryl ethers offers new strategies for molecular diversification. researchgate.net

Asymmetric Synthesis of Aryl Allyl Ethers: The development of asymmetric allylic substitution reactions of Morita–Baylis–Hillman (MBH) carbonates with phenols provides a pathway to chiral aryl allyl ethers. nih.gov Exploring similar strategies with substituted phenols could yield enantiomerically enriched products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous-flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency. nih.govnih.gov

Future applications for this compound in this domain include:

Continuous-Flow Synthesis: Implementing the synthesis of this compound in a continuous-flow system can lead to improved reaction control, higher yields, and enhanced safety, especially for exothermic reactions. nih.govneuroquantology.comjst.org.ineuropa.eu Flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time. jst.org.in

Automated Synthesis Platforms: Automated synthesizers can streamline the optimization of reaction conditions and the synthesis of libraries of related compounds for screening purposes. sigmaaldrich.comchemspeed.commt.commetoree.commit.edu This technology can significantly accelerate the discovery of new derivatives of this compound with desired properties.

Advanced Computational-Experimental Integration for Predictive Chemical Design

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of molecules and the optimization of chemical reactions.

For this compound, this integration could manifest in:

Predictive Modeling of Reactivity: Computational tools can be used to model the reactivity of this compound and predict the outcomes of various chemical transformations. nih.govnih.govresearchgate.net

Quantitative Structure-Toxicity Relationship (QSTR) Models: Machine learning and data mining techniques can be employed to develop QSTR models to predict the potential biological effects of derivatives of this compound, aiding in the design of safer chemicals. nih.gov

Elucidating Reaction Mechanisms: Combining experimental kinetics with computational modeling can provide a detailed understanding of reaction mechanisms, enabling the rational optimization of catalytic processes. researchgate.net

Investigation into Photocatalytic and Electrocatalytic Transformations involving this compound

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions.

Future research in this area could involve:

Photocatalytic C-O Coupling: Visible-light-mediated C-O cross-coupling of phenols with arenes presents a promising strategy for the synthesis of diaryl ethers and could be adapted for the synthesis of this compound. researchgate.net Dual photoredox/nickel catalysis has also emerged as a powerful tool for C-O coupling reactions. acs.org

Dehydrogenative Cross-Coupling: Photocatalytic dehydrogenative cross-coupling reactions can be used to form new C-C bonds under mild conditions, and the selectivity can be directed by the choice of metal cocatalyst. researchgate.net

Oxidative Coupling Reactions: Covalent organic frameworks (COFs) can act as heterogeneous photocatalysts for various oxidative coupling reactions, offering a recyclable and stable catalytic system. frontiersin.org

Multi-Disciplinary Research at the Interface of Organic Synthesis and Chemical Biology (excluding direct biological activity studies)

While excluding direct studies of biological activity, the intersection of organic synthesis and chemical biology offers exciting opportunities for developing new tools and understanding biological processes.

Potential multi-disciplinary research directions include:

Development of Chemical Probes: The phenoxyacetonitrile scaffold could be incorporated into the design of chemical probes to study biological systems. frontiersin.orgescholarship.org These probes can be used to investigate protein function and cellular pathways.

Synthetic Biology for Chemical Production: Synthetic biology approaches can be engineered to produce valuable chemicals from renewable feedstocks. frontiersin.orgnih.gov While a distant prospect, the biosynthesis of halogenated aromatic compounds is an area of active research.

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions is a cornerstone of chemical biology. researchgate.net The unique functionalities of this compound could potentially be exploited in the design of new bioorthogonal ligation strategies.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-chlorophenoxy)acetonitrile under laboratory conditions?

A two-step approach is typically employed:

Nucleophilic aromatic substitution : React 4-bromo-2-chlorophenol with a chloroacetonitrile derivative (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetonitrile backbone.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Q. How should researchers optimize purification methods for high purity (>95%)?

  • Recrystallization : Test solvent pairs like ethanol/water or dichloromethane/hexane. For halogenated acetonitriles, low-polarity solvents often yield better crystal formation.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical validation. Purity can be confirmed by ≥95% area under the curve .

Q. What spectroscopic techniques are effective for characterization, and what key features should be identified?

  • ¹H/¹³C NMR : Look for:
    • Aromatic protons (δ 7.2–7.8 ppm, split due to Br/Cl substituents).
    • Acetonitrile’s nitrile carbon at δ ~115–120 ppm.
  • IR : Strong C≡N stretch near 2240 cm⁻¹.
  • MS (EI) : Molecular ion peak at m/z 261 (C₈H₅BrClNO⁺) with fragmentation patterns at m/z 185 (loss of Br) and m/z 140 (loss of Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated acetonitrile derivatives?

  • Software tools : Use SHELXL for refinement (rigid-bond restraint for disordered halogen atoms) and ORTEP-3 for visualizing thermal ellipsoids .
  • Validation metrics : Cross-check R-factor convergence (<5%), bond length/angle deviations (e.g., C-Br: ~1.90 Å; C-Cl: ~1.73 Å), and Hirshfeld surface analysis to resolve packing ambiguities .

Q. What computational methods model the electronic structure, and how do they compare with experimental data?

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate:
    • HOMO-LUMO gaps (predictive range: 4.5–5.5 eV for similar halogenated nitriles).
    • Electrostatic potential maps to identify reactive sites (e.g., nitrile group and halogen atoms).
  • Validation : Compare calculated IR/NMR spectra with experimental data; deviations >5% may indicate solvation effects or crystal packing influences .

Q. How can reaction pathways involving this compound be mechanistically analyzed?

  • Kinetic studies : Monitor nitrile hydrolysis under acidic/basic conditions via UV-Vis (λmax ~270 nm for intermediate amides).
  • Thermodynamic profiling : Use DSC to measure decomposition onset temperatures (expected >200°C for halogenated acetonitriles) and identify exothermic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.